

# Technical Guide: Properties and Applications of Boc-Orn(2-Cl-Z)-OH

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## Compound of Interest

Compound Name: **Boc-Orn(2-Cl-Z)-OH**

Cat. No.: **B557403**

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This technical guide provides a comprehensive overview of the chemical properties, analytical characterization, and applications of  $\text{Na-Boc-N}\delta\text{-}(2\text{-chloro-Z})\text{-L-ornithine}$ , commonly abbreviated as **Boc-Orn(2-Cl-Z)-OH**. This reagent is a critical building block in peptide synthesis, particularly for the development of peptide-based therapeutics.

## Core Properties of Boc-Orn(2-Cl-Z)-OH

**Boc-Orn(2-Cl-Z)-OH** is a derivative of the non-proteinogenic amino acid L-ornithine. It is strategically modified with two key protecting groups: the tert-butyloxycarbonyl (Boc) group at the  $\alpha$ -amino position and the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group on the  $\delta$ -amino group of the side chain. This protection scheme is fundamental to its primary application in solid-phase peptide synthesis (SPPS).

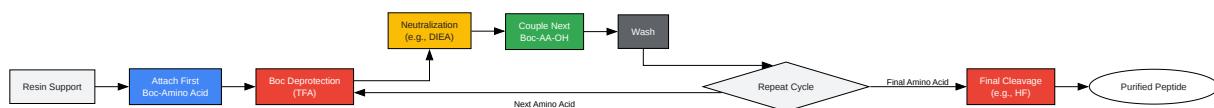
The quantitative data for **Boc-Orn(2-Cl-Z)-OH** are summarized in the table below.

Property	Value
Molecular Formula	C18H25CIN2O6[1]
Molecular Weight	400.85 g/mol [1][2]
CAS Number	118554-00-0[1][3][4]
Appearance	White to off-white powder[3]
Melting Point	114-118 °C[3][4]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

## Role in Peptide Synthesis

**Boc-Orn(2-Cl-Z)-OH** is an essential amino acid building block used in peptide synthesis. The orthogonal nature of its protecting groups allows for the selective deprotection and coupling of amino acids to form a peptide chain. The Boc group is acid-labile and is typically removed with a moderate acid like trifluoroacetic acid (TFA), while the 2-Cl-Z group is more stable and is cleaved under harsher conditions, such as with strong acids like hydrogen fluoride (HF), at the end of the synthesis. This differential stability is a cornerstone of the Boc/Bzl solid-phase peptide synthesis strategy.[5][6]

The workflow for incorporating a Boc-protected amino acid, such as **Boc-Orn(2-Cl-Z)-OH**, into a growing peptide chain during SPPS is illustrated below.



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General workflow for Boc-based solid-phase peptide synthesis (SPPS).

## Experimental Protocols

The following is a generalized protocol for the manual synthesis of a peptide on a solid support using the Boc/Bzl strategy. The specific reagents and reaction times may need to be optimized for the particular peptide sequence.

- **Resin Preparation:** The synthesis begins with an appropriate solid support resin (e.g., Merrifield or PAM resin) to which the C-terminal amino acid is attached.<sup>[7]</sup> The resin is swelled in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
- **Boc Deprotection:** The N-terminal Boc group of the resin-bound amino acid is removed by treatment with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for approximately 15-30 minutes.<sup>[6][7]</sup> This step exposes the free  $\alpha$ -amino group for the subsequent coupling reaction.
- **Washing:** The resin is thoroughly washed with DCM and then a neutralization buffer to remove residual TFA.
- **Neutralization:** The protonated amino group is neutralized to the free amine by treating the resin with a solution of a hindered base, such as 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF.<sup>[8]</sup>
- **Washing:** The resin is washed with DCM to remove excess base and byproducts.
- **Amino Acid Coupling:** The next Boc-protected amino acid (e.g., **Boc-Orn(2-Cl-Z)-OH**) is activated and coupled to the free amino group on the resin. Common coupling reagents include dicyclohexylcarbodiimide (DCC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU). The reaction is typically carried out in DMF or DCM.
- **Washing:** The resin is washed with DMF and DCM to remove unreacted reagents and byproducts.
- **Cycle Repetition:** Steps 2 through 7 are repeated for each subsequent amino acid in the peptide sequence.<sup>[6]</sup>

- **Final Cleavage:** Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (like 2-Cl-Z) are removed simultaneously. This is typically achieved using a strong acid such as liquid hydrogen fluoride (HF).<sup>[7]</sup> Scavengers are often added to prevent side reactions.
- **Purification:** The crude peptide is precipitated, collected, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

The purity and structural integrity of **Boc-Orn(2-Cl-Z)-OH** are crucial for successful peptide synthesis. Several analytical techniques are employed for its characterization:

- **High-Performance Liquid Chromatography (HPLC):** Used to assess the purity of the compound.
- **Mass Spectrometry (MS):** Confirms the molecular weight of the compound.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Provides detailed structural information. In <sup>1</sup>H NMR, the Boc group is characterized by a prominent singlet peak around 1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group.<sup>[9]</sup>
- **Fourier-Transform Infrared (FTIR) Spectroscopy:** Used to identify the characteristic functional groups present in the molecule.

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